1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide
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Overview
Description
1-ETHYL-N,N-DIMETHYL-4-({3-[(2-NAPHTHYLOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a naphthyloxy group, and a benzoic acid derivative. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-ETHYL-N,N-DIMETHYL-4-({3-[(2-NAPHTHYLOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the naphthyloxy group, and the coupling with the benzoic acid derivative. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the naphthyloxy group via nucleophilic substitution.
Coupling Reactions: Coupling of the pyrazole derivative with the benzoic acid derivative using reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-ETHYL-N,N-DIMETHYL-4-({3-[(2-NAPHTHYLOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Use as a tool compound to study specific biochemical processes.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ETHYL-N,N-DIMETHYL-4-({3-[(2-NAPHTHYLOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-ETHYL-N,N-DIMETHYL-4-({3-[(2-NAPHTHYLOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Naphthyloxy Compounds: Compounds containing the naphthyloxy group but with different core structures.
Benzoic Acid Derivatives: Compounds with similar benzoic acid moieties but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C26H26N4O3 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-ethyl-N,N-dimethyl-4-[[3-(naphthalen-2-yloxymethyl)benzoyl]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C26H26N4O3/c1-4-30-24(26(32)29(2)3)23(16-27-30)28-25(31)21-11-7-8-18(14-21)17-33-22-13-12-19-9-5-6-10-20(19)15-22/h5-16H,4,17H2,1-3H3,(H,28,31) |
InChI Key |
CRCHJOBTCAEXJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3)C(=O)N(C)C |
Origin of Product |
United States |
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